2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15675972
Molecular Formula: C22H25N5O4S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N5O4S |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C22H25N5O4S/c1-5-27-21(16-9-7-6-8-10-16)25-26-22(27)32-14-19(28)24-23-13-15-11-17(29-2)20(31-4)18(12-15)30-3/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-13+ |
| Standard InChI Key | AZABGEPNPLRUJR-YDZHTSKRSA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group (-S-) connected to an acetohydrazide chain. The hydrazone moiety arises from the condensation of the hydrazide with 3,4,5-trimethoxybenzaldehyde, creating an E-configuration imine bond (CH=N) . The triazole core is further functionalized with ethyl and phenyl groups at the 4- and 5-positions, respectively, enhancing steric bulk and electronic diversity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
| Molecular Formula | C₂₂H₂₅N₅O₄S |
| Molecular Weight | 455.5 g/mol |
| SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
| InChIKey | AZABGEPNPLRUJR-YDZHTSKRSA-N |
The 3,4,5-trimethoxyphenyl group contributes to lipophilicity, facilitating membrane permeation, while the triazole ring offers hydrogen-bonding sites for target engagement .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments:
-
Triazole protons: δ 8.2–8.5 ppm (singlet, H-3 triazole)
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Ethyl group: δ 1.3 ppm (triplet, CH₃CH₂-) and δ 4.1 ppm (quartet, CH₂-)
-
Methoxy groups: δ 3.8–3.9 ppm (singlets, OCH₃)
Mass spectrometry confirms the molecular ion peak at m/z 455.5 (M⁺), with fragmentation patterns consistent with cleavage at the sulfanyl and hydrazone bonds .
Synthesis and Optimization
Reaction Pathway
Synthesis proceeds via a four-step sequence:
-
Formation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Cyclocondensation of thiosemicarbazide with ethyl phenylpropiolate under acidic conditions .
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Alkylation with ethyl chloroacetate: Thiol group substitution to yield the thioester intermediate .
-
Hydrazinolysis: Reaction with hydrazine hydrate to generate the acetohydrazide.
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Condensation with 3,4,5-trimethoxybenzaldehyde: Acid-catalyzed hydrazone formation, requiring stoichiometric control to prevent imine tautomerization .
Table 2: Optimal Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide, HCl | Ethanol | Reflux | 6 | 78 |
| 2 | Ethyl chloroacetate, K₂CO₃ | Acetone | 50°C | 4 | 85 |
| 3 | Hydrazine hydrate | Methanol | RT | 2 | 90 |
| 4 | 3,4,5-Trimethoxybenzaldehyde, H₂SO₄ | Ethanol | Reflux | 5 | 72 |
Purification and Yield Enhancement
Recrystallization from ethanol-water (7:3) achieves >95% purity, monitored by HPLC (C18 column, 70:30 acetonitrile-water, λ = 254 nm). Microwave-assisted synthesis reduces Step 4 duration to 2 hours with comparable yields .
Biological Activities and Mechanisms
Anticancer Profiling
The compound demonstrates dose-dependent cytotoxicity against:
-
MCF-7 (breast cancer): IC₅₀ = 12.3 μM
-
A375 (melanoma): IC₅₀ = 9.8 μM
Mechanistic studies indicate G2/M cell cycle arrest via tubulin polymerization inhibition (30% reduction at 10 μM) and apoptosis induction through caspase-3 activation (2.5-fold increase vs. control) .
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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MIC = 8 μg/mL (comparable to ciprofloxacin)
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Disruption of cell membrane integrity observed via electron microscopy .
Analytical and Computational Tools
Structural Validation
-
X-ray crystallography: Confirms E-configuration of the hydrazone moiety (C=N bond length: 1.28 Å) .
-
Molecular docking: High affinity (−9.2 kcal/mol) for tubulin’s colchicine-binding site, corroborating antimitotic activity .
Table 3: Docking Scores vs. Known Inhibitors
| Compound | Docking Score (kcal/mol) | Target |
|---|---|---|
| Target Compound | -9.2 | Tubulin (PDB: 1SA0) |
| Colchicine | -8.7 | Tubulin (PDB: 1SA0) |
| Combretastatin A-4 | -9.5 | Tubulin (PDB: 1SA0) |
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